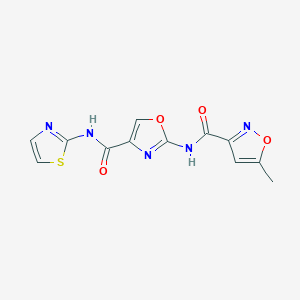![molecular formula C19H18N2O3 B2843037 3-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one CAS No. 853751-92-5](/img/structure/B2843037.png)
3-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one is a complex organic compound that belongs to the quinoline and oxazole chemical classes. These compounds are noteworthy for their biological activities and are often investigated for their potential pharmaceutical applications. This compound is characterized by its polycyclic structure which integrates a quinoline and an oxazol moiety, promising diverse chemical reactivity and biological functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one typically involves multiple steps, starting from readily available precursors. A common synthetic route includes the initial formation of the quinoline intermediate via a Skraup synthesis, followed by the introduction of the oxazol-2(3H)-one moiety through a condensation reaction with an appropriate benzo[d]oxazole derivative. This multi-step synthesis requires careful control of reaction conditions including temperature, pH, and the use of catalysts to ensure high yields and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow techniques to enhance efficiency and scalability. These methods often utilize advanced catalytic processes and optimized reaction parameters to ensure consistency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can participate in a variety of chemical reactions. It can undergo oxidation and reduction reactions, nucleophilic substitutions, and electrophilic additions, owing to its functional groups.
Common Reagents and Conditions: Typical reagents for oxidation might include potassium permanganate or chromium trioxide, while reduction reactions might employ hydrogen in the presence of a palladium catalyst. Nucleophilic substitution reactions might involve reagents such as alkoxides or amines under basic conditions.
Major Products Formed: The major products of these reactions depend on the specific sites of reactivity within the molecule. For instance, oxidation may yield quinoline N-oxides, while nucleophilic substitutions might lead to functionalized derivatives with potential bioactivity.
Applications De Recherche Scientifique
3-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one has been explored for a variety of scientific research applications. In chemistry, it's investigated as a building block for more complex molecules. In biology and medicine, its derivatives are studied for their potential as anti-inflammatory, antimicrobial, and anticancer agents due to their ability to interact with biological targets such as enzymes and receptors. In industry, its stability and reactivity make it a candidate for the development of novel materials and catalysts.
Mécanisme D'action
The biological activity of this compound is often linked to its ability to interact with specific molecular targets. For example, in cancer research, it may inhibit particular enzymes or signaling pathways crucial for the proliferation of cancer cells. The quinoline moiety can intercalate with DNA, potentially disrupting replication and transcription processes, while the oxazol-2(3H)-one group can interact with protein active sites, affecting enzyme activity.
Comparaison Avec Des Composés Similaires
3-(3,4-dihydroquinolin-1(2H)-yl)benzo[d]oxazole
2-phenylquinoline
2-methylbenzoxazole
Propriétés
IUPAC Name |
3-[3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c22-18(20-12-5-7-14-6-1-2-8-15(14)20)11-13-21-16-9-3-4-10-17(16)24-19(21)23/h1-4,6,8-10H,5,7,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKCPIGURDHQED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CCN3C4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[[5-[(4-ethylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2842954.png)

![N-(4-chlorophenyl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2842956.png)
![(2R)-3-(2-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B2842957.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2842959.png)
![N'-(2-chlorophenyl)-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2842960.png)

![3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2842966.png)

![[1-(Hydroxymethyl)cyclopent-2-en-1-yl] methanesulfonate](/img/structure/B2842970.png)



